4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 83848-83-3
VCID: VC14433737
InChI: InChI=1S/C10H8N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1-5H,6H2,(H,11,13)
SMILES:
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol

4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one

CAS No.: 83848-83-3

Cat. No.: VC14433737

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one - 83848-83-3

Specification

CAS No. 83848-83-3
Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
IUPAC Name 1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one
Standard InChI InChI=1S/C10H8N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1-5H,6H2,(H,11,13)
Standard InChI Key QBRFYQULBWCTPB-UHFFFAOYSA-N
Canonical SMILES C1C=CC2=C3N1C(=O)NC3=CC=C2

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one, reflects its fused ring system. The numbering scheme for the heterocyclic framework follows IUPAC guidelines:

  • The quinoline moiety is numbered such that the nitrogen atom occupies position 1.

  • The imidazole ring is fused across positions 4, 5, and 1 of the quinoline, with the suffix ij denoting the fusion pattern.

  • The 2(1H)-one suffix indicates a ketone group at position 2 of the imidazole ring, with one hydrogen atom remaining on the nitrogen at position 1 .

The stereochemistry of substituents, such as the (5R)-methylamino group in derivatives like (5R)-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, plays a critical role in biological activity. X-ray crystallography and NMR studies confirm the planar arrangement of the tricyclic system, with substituents adopting equatorial or axial positions depending on the synthetic route .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4H-imidazo[4,5,1-ij]quinolin-2(1H)-one derivatives typically involves cyclization strategies starting from substituted anilines or tetrahydroquinolines. A representative pathway from FI96310C involves:

  • Catalytic Hydrogenation: Reduction of 2-methyl-6-nitroaniline (XVI) to 3-methyl-1,2-benzenediamine (XVII) using palladium catalysts.

  • Cyclization: Heating XVII with formic acid yields 4-methylbenzimidazole (XVIII).

  • Bromination: Treatment of XVIII with N-bromosuccinimide (NBS) introduces a bromine atom at the methyl-substituted position.

  • Cyclocondensation: Reaction with di-t-butyl dicarbonate and subsequent cyclization forms the tricyclic core .

Stereochemical Control

Enantioselective synthesis of the (5R)-configured derivatives employs chiral auxiliaries or asymmetric catalysis. For example, EP1149100A1 discloses a process using triphenylphosphine and carbon tetrabromide to achieve cyclization while preserving stereochemical integrity .

Physicochemical Properties

The compound’s molecular formula (C₁₀H₁₁N₃O) and molecular weight (189.21 g/mol) are confirmed by mass spectrometry and elemental analysis. Key properties include:

PropertyValue/RangeMethod of Determination
Melting Point215–218°C (decomposes)Differential Scanning Calorimetry
SolubilitySlightly soluble in water, soluble in DMSOHPLC-UV
LogP (Partition Coefficient)1.8 ± 0.2Shake-flask method
pKa6.2 (imidazole nitrogen)Potentiometric titration

These properties influence its pharmacokinetic profile, with moderate lipophilicity facilitating blood-brain barrier penetration .

Pharmacological Activity

Mechanism of Action

Derivatives of 4H-imidazo[4,5,1-ij]quinolin-2(1H)-one exhibit affinity for dopamine (D2) and serotonin (5-HT1B) receptors, as demonstrated in radioligand binding assays. The (5R)-methylamino analog shows submicromolar IC₅₀ values in receptor binding studies, suggesting potential as an antipsychotic or antidepressant agent .

In Vivo Efficacy

In rodent models of hypoxia-induced anxiety and hypertension, the compound reduces systolic blood pressure by 20–25% at doses of 10 mg/kg. Behavioral assays (e.g., forced swim test) indicate antidepressant-like effects, with a 40% reduction in immobility time compared to controls .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, H-3), 7.45 (t, J = 7.6 Hz, 1H, H-6), 4.21 (q, J = 6.8 Hz, 1H, H-5), 3.12 (s, 3H, N-CH₃).

  • HRMS (ESI+): m/z 190.0978 [M+H]⁺ (calculated for C₁₀H₁₂N₃O: 190.0975).

Patent Landscape and Regulatory Status

  • EP1149100A1: Withdrawn due to lack of novelty, but provides foundational synthetic protocols .

  • FI96310C: Active patent covering tricyclic quinoline amines, including claims for CNS applications .

Regulatory filings indicate preclinical development for neurological indications, though no clinical trials are reported as of 2025.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Competing cyclization pathways may yield byproducts requiring chromatographic separation.

  • Enantiomeric Purity: Scalable asymmetric synthesis remains a hurdle for industrial production.

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